molecular formula C24H23ClN4O4 B11585355 (2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Cat. No.: B11585355
M. Wt: 466.9 g/mol
InChI Key: OTCPCTVXXFPNLD-SAPNQHFASA-N
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Description

The compound “(2E)-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a chlorophenoxy group, a pyrido[1,2-a]pyrimidinone core, a cyano group, and a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyrido[1,2-a]pyrimidinone core, followed by the introduction of the chlorophenoxy group through a nucleophilic substitution reaction. The cyano group can be introduced via a cyanation reaction, and the final step may involve the formation of the prop-2-enamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study specific biochemical pathways or as a lead compound for drug discovery. Its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound may have potential as a pharmaceutical agent, particularly if it exhibits activity against specific diseases or conditions. Further research is needed to determine its efficacy and safety in clinical settings.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide
  • (2E)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-[3-(propan-2-yloxy)propyl]prop-2-enamide

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement within the molecule. The presence of the chlorophenoxy group, in particular, may confer unique chemical and biological properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H23ClN4O4

Molecular Weight

466.9 g/mol

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(3-propan-2-yloxypropyl)prop-2-enamide

InChI

InChI=1S/C24H23ClN4O4/c1-16(2)32-13-5-11-27-22(30)17(15-26)14-20-23(33-19-9-7-18(25)8-10-19)28-21-6-3-4-12-29(21)24(20)31/h3-4,6-10,12,14,16H,5,11,13H2,1-2H3,(H,27,30)/b17-14+

InChI Key

OTCPCTVXXFPNLD-SAPNQHFASA-N

Isomeric SMILES

CC(C)OCCCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

CC(C)OCCCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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